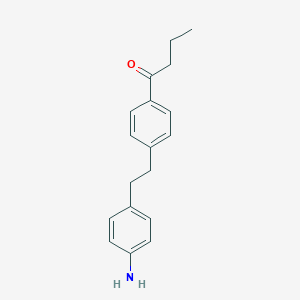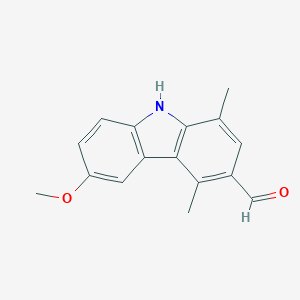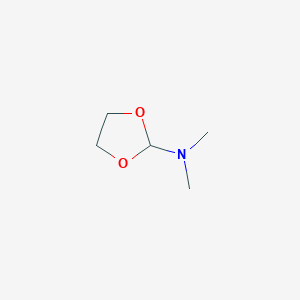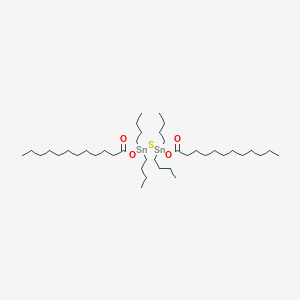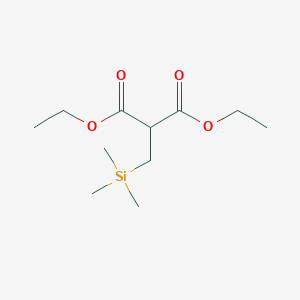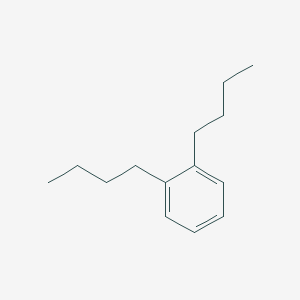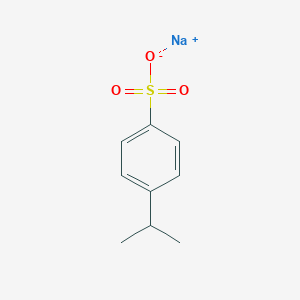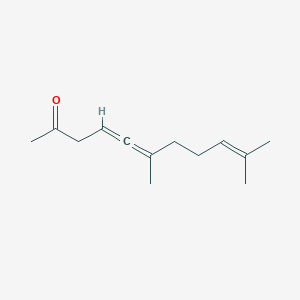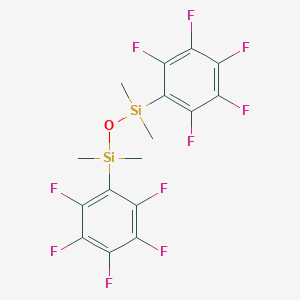
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE is a chemical compound with the formula C₁₆H₁₂F₁₀OSi₂ and a molecular weight of 466.4209 g/mol . It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two methyl groups and one pentafluorophenyl group
Preparation Methods
The synthesis of 1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE can be achieved through the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran . This method involves the replacement of chlorine atoms with pentafluorophenyl groups under controlled conditions.
Chemical Reactions Analysis
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Common reagents used in these reactions include metal hydrides, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted disiloxanes.
Scientific Research Applications
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE involves its ability to donate hydride ions in reduction reactions. This compound interacts with molecular targets such as aldehydes, ketones, and carboxamides, facilitating their reduction to corresponding alcohols, amines, and other reduced products . The pathways involved include hydrosilylation and dehydrogenative silylation.
Comparison with Similar Compounds
1,3-BIS(PENTAFLUOROPHENYL)-1,1,3,3-TETRAMETHYLDISILOXANE can be compared with other similar compounds such as:
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: This compound has methylphenyl groups instead of pentafluorophenyl groups, resulting in different chemical properties and reactivity.
1,1,3,3-Tetramethyldisiloxane: This compound lacks the pentafluorophenyl groups and is commonly used as a reducing agent in various organic reactions.
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: This compound contains cyanopropyl groups, which impart different reactivity and applications compared to pentafluorophenyl groups.
The uniqueness of this compound lies in its pentafluorophenyl groups, which enhance its stability and reactivity in specific chemical reactions.
Properties
CAS No. |
19091-32-8 |
|---|---|
Molecular Formula |
C16H12F10OSi2 |
Molecular Weight |
466.42 g/mol |
IUPAC Name |
[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H12F10OSi2/c1-28(2,15-11(23)7(19)5(17)8(20)12(15)24)27-29(3,4)16-13(25)9(21)6(18)10(22)14(16)26/h1-4H3 |
InChI Key |
HSHJZLRELITFHY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Synonyms |
1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)propanedisiloxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


